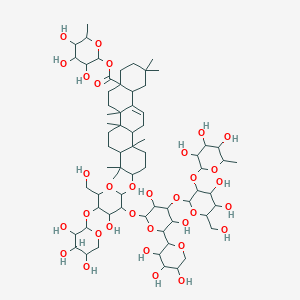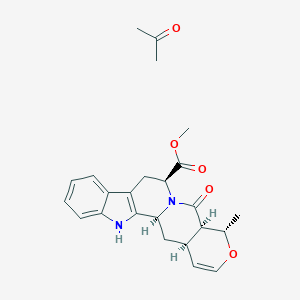
5-Carboxytetrahydroalstonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxytetrahydroalstonine (5-CTH) is a natural alkaloid compound that belongs to the family of iboga alkaloids. It is extracted from the root bark of the Tabernanthe iboga plant, which is native to Central Africa. 5-CTH has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mechanism Of Action
The mechanism of action of 5-Carboxytetrahydroalstonine is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain, including dopamine and serotonin. 5-Carboxytetrahydroalstonine has been found to bind to certain receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor, which are involved in the regulation of pain and addiction.
Biochemical And Physiological Effects
5-Carboxytetrahydroalstonine has been found to have various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. Additionally, 5-Carboxytetrahydroalstonine has been found to have antioxidant properties and may help to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Carboxytetrahydroalstonine in lab experiments is its natural origin, which may make it a safer and more sustainable alternative to synthetic compounds. Additionally, 5-Carboxytetrahydroalstonine has been found to have a relatively low toxicity profile. However, one limitation of using 5-Carboxytetrahydroalstonine in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 5-Carboxytetrahydroalstonine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Carboxytetrahydroalstonine and its potential therapeutic applications.
Synthesis Methods
The synthesis of 5-Carboxytetrahydroalstonine is a complex process that involves several steps. The first step is the extraction of ibogaine from the root bark of the Tabernanthe iboga plant. Ibogaine is then converted into voacangine, which is further transformed into 5-Carboxytetrahydroalstonine through a series of chemical reactions.
Scientific Research Applications
5-Carboxytetrahydroalstonine has been studied extensively for its potential therapeutic applications. It has been found to have anti-addictive properties and has been used in the treatment of addiction to opioids, cocaine, and nicotine. Additionally, 5-Carboxytetrahydroalstonine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
CAS RN |
133541-29-4 |
|---|---|
Product Name |
5-Carboxytetrahydroalstonine |
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl (1S,12S,15R,16S,20R)-16-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylate;propan-2-one |
InChI |
InChI=1S/C21H22N2O4.C3H6O/c1-11-18-12(7-8-27-11)9-16-19-14(13-5-3-4-6-15(13)22-19)10-17(21(25)26-2)23(16)20(18)24;1-3(2)4/h3-8,11-12,16-18,22H,9-10H2,1-2H3;1-2H3/t11-,12-,16-,17-,18-;/m0./s1 |
InChI Key |
WSXJOKFIYUUXTN-HOAAAOCKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@H]3C4=C(C[C@H](N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
SMILES |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
Canonical SMILES |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
Other CAS RN |
133541-29-4 |
synonyms |
5-carboxytetrahydroalstonine 5-CEHAS methyl 7,8,13,13b,14,14a-hexahydro-4-methyl-5-oxo-4H-indolo-(2,3-a)pyrano(3,4-g)quinolizine-7-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



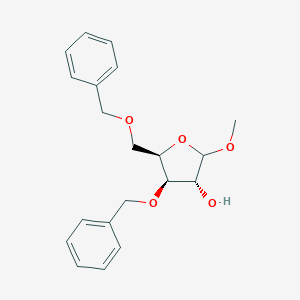
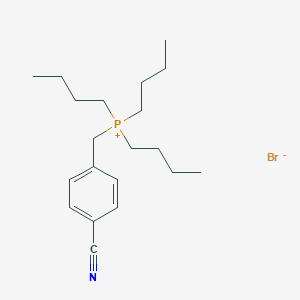
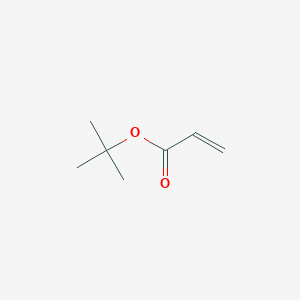
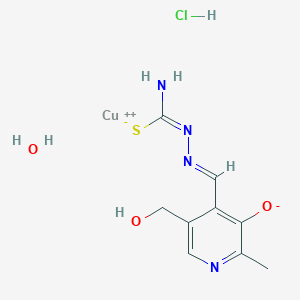
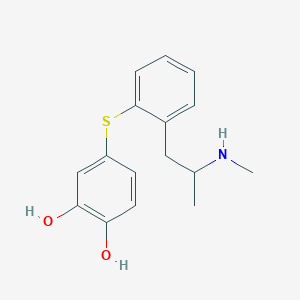
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

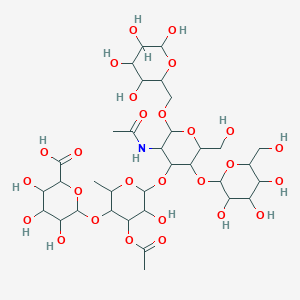
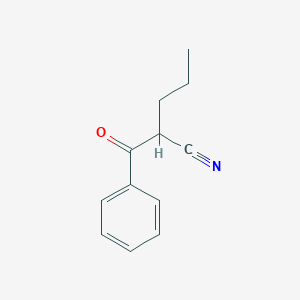
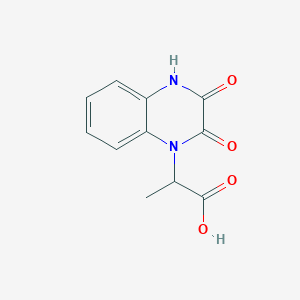

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
